N-(2-pyridylmethyl)trimethylenediamine
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
N-(2-pyridylmethyl)trimethylenediamine has been utilized in the crystal structure analysis of various isomers and complexes. For example, Luo Xu (2002) examined an anti-mer isomer (m3[ZnCl_4]·0.5H_2O)[Co(ptma)(amp)Cl]2+ system where ptma represents this compound. This study highlighted the conformational preferences of the isomer and its crystal structure using single-crystal X-ray diffraction methods, offering insights into the C-H…π interactions between the ligands in the complex (Luo Xu, 2002).
Reactivity Studies
The reactivity of this compound derivatives with other compounds has been a subject of study. Roncaroli and Meier (2015) investigated the reactions of various polypyridylamine ferrous complexes, including those containing this compound, with nitric oxide. These studies provide valuable information on the kinetics of these reactions and the influence of the ligand's structure on reactivity (Roncaroli & Meier, 2015).
Synthesis and Structural Studies
The compound has also been used in the synthesis of various novel structures. For instance, Li et al. (2002) synthesized a complex [Ni(tn) 2 {N(CN) 2 }]ClO4, where tn represents trimethylenediamine, and analyzed its one-dimensional chain structure. This study contributes to understanding how this compound can impact the formation of complex structures (Li et al., 2002).
Pharmaceutical Research
In pharmaceutical research, this compound and its derivatives have been explored for their potential biological activities. For example, Tamura et al. (2000) studied the superoxide dismutase activity of various iron complexes, including those with this compound. These studies contribute to the understanding of the biological relevance and potential therapeutic uses of these compounds (Tamura et al., 2000).
properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKXGRIFZNJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603384 | |
Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20948-06-5 | |
Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.